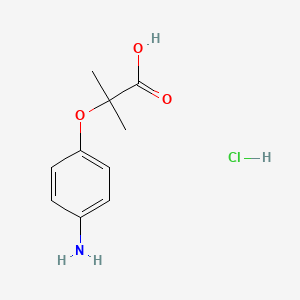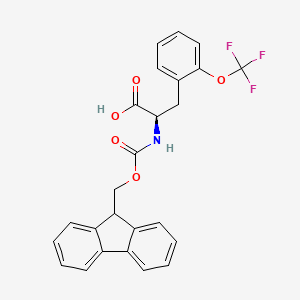
(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine dihydrochloride is an organic compound with the chemical formula C₉H₁₈N₂·2HCl. It is a chiral reagent used as a catalyst, ligand, and intermediate in chemical synthesis. This compound is known for its colorless to pale yellow liquid appearance and its solubility in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine dihydrochloride is generally prepared by a synthesis reaction, commonly through catalytic reduction reactions. One method involves the reduction of pyrrolidine derivatives using appropriate catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the dihydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced further under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized pyrrolidine derivatives, while reduction can produce more reduced forms of the compound .
Applications De Recherche Scientifique
(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine dihydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a catalyst or ligand, facilitating various chemical reactions by stabilizing transition states and lowering activation energies. Its chiral nature allows it to interact selectively with enantioselective proteins and other biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simpler analog with a similar pyrrolidine ring structure but lacking the additional substituents.
Prolinol: Another chiral compound with a pyrrolidine ring, used in similar catalytic applications.
Uniqueness
(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine dihydrochloride is unique due to its specific chiral configuration and its ability to act as a versatile catalyst and ligand in various chemical reactions. Its dihydrochloride form enhances its solubility and stability, making it suitable for a wide range of applications .
Propriétés
IUPAC Name |
1-[[(2R)-pyrrolidin-2-yl]methyl]pyrrolidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-2-7-11(6-1)8-9-4-3-5-10-9;;/h9-10H,1-8H2;2*1H/t9-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFQATZCZLRXCJ-KLQYNRQASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C[C@H]2CCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-Aminophenyl)amino]ethanol dihydrochloride](/img/structure/B8178518.png)






![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(3-nitrophenyl)butanoic acid](/img/structure/B8178593.png)






